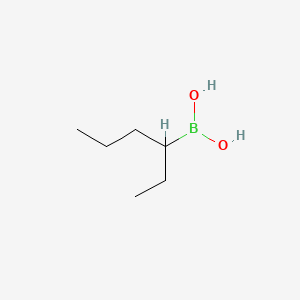
Hexan-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexan-3-ylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hexyl chain. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound, with its unique structure, finds applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexan-3-ylboronic acid can be synthesized through several methods, including:
Electrophilic Borylation: This involves the reaction of hexyl Grignard reagents with boron trihalides or boronic esters.
Hydroboration: The hydroboration of hex-1-ene followed by oxidation can yield this compound.
Industrial Production Methods: Industrial production often employs continuous flow setups for handling organolithium chemistry, enabling the synthesis of boronic acids on a multigram scale with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Hexan-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Oxidation: Boronic acids can be oxidized to form alcohols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Aplicaciones Científicas De Investigación
Hexan-3-ylboronic acid has diverse applications in scientific research:
Mecanismo De Acción
Hexan-3-ylboronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling but with different reactivity due to the aromatic ring.
Methylboronic Acid: Simpler structure with different applications in organic synthesis.
Uniqueness: this compound’s unique structure, with a hexyl chain, provides distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and material science .
Comparación Con Compuestos Similares
- Phenylboronic Acid
- Methylboronic Acid
- Butylboronic Acid
Propiedades
Número CAS |
851137-35-4 |
|---|---|
Fórmula molecular |
C6H15BO2 |
Peso molecular |
130.00 g/mol |
Nombre IUPAC |
hexan-3-ylboronic acid |
InChI |
InChI=1S/C6H15BO2/c1-3-5-6(4-2)7(8)9/h6,8-9H,3-5H2,1-2H3 |
Clave InChI |
MADOAEPFTAYMEJ-UHFFFAOYSA-N |
SMILES canónico |
B(C(CC)CCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



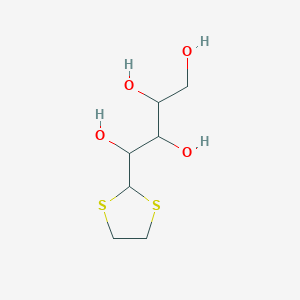
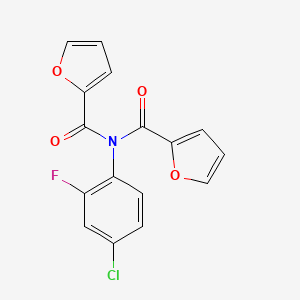
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
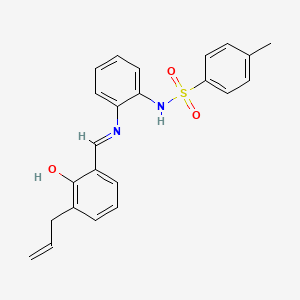
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
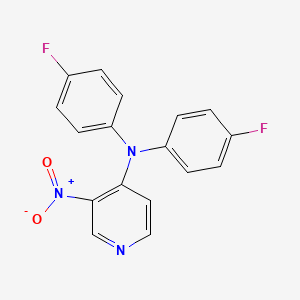
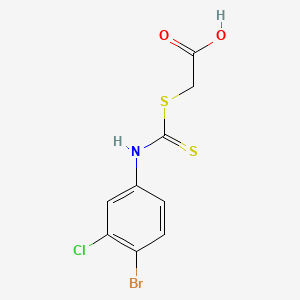
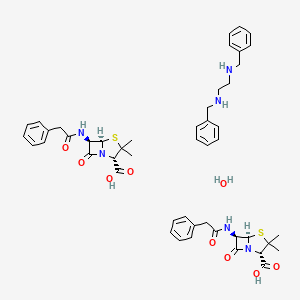
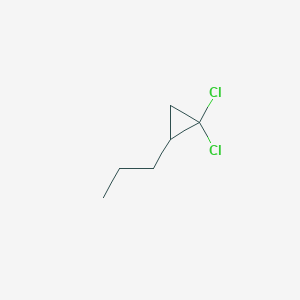
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
